molecular formula C15H16N4O3S B11001703 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrimidin-2-ylamino)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B11001703
M. Wt: 332.4 g/mol
InChI Key: IGZKBEOQZLZYKX-UHFFFAOYSA-N
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Description

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrimidin-2-ylamino)benzamide: is a chemical compound with a complex structure. Let’s break it down:

  • Its systematic name reflects its substituents and connectivity, avoiding abbreviations or acronyms.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibitors, receptor ligands).

      Medicine: Screening for drug candidates or studying biological pathways.

      Industry: May serve as a precursor for specialty chemicals.

  • Mechanism of Action

      Targets: It could interact with enzymes, receptors, or other biomolecules.

      Pathways: Further research is needed to elucidate specific pathways.

  • Comparison with Similar Compounds

      Uniqueness: Its fused heterocyclic structure sets it apart.

      Similar Compounds: Related compounds include other benzamides, pyrimidines, and amides.

    Properties

    Molecular Formula

    C15H16N4O3S

    Molecular Weight

    332.4 g/mol

    IUPAC Name

    N-(1,1-dioxothiolan-3-yl)-4-(pyrimidin-2-ylamino)benzamide

    InChI

    InChI=1S/C15H16N4O3S/c20-14(18-13-6-9-23(21,22)10-13)11-2-4-12(5-3-11)19-15-16-7-1-8-17-15/h1-5,7-8,13H,6,9-10H2,(H,18,20)(H,16,17,19)

    InChI Key

    IGZKBEOQZLZYKX-UHFFFAOYSA-N

    Canonical SMILES

    C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3

    Origin of Product

    United States

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